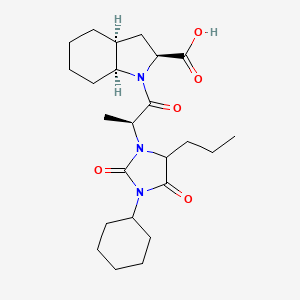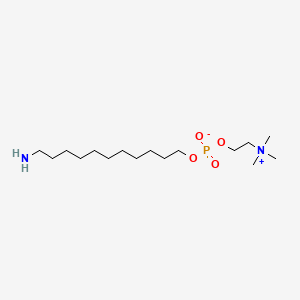
11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate” is a chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.456. It is related to Miltefosine, a broad-spectrum antimicrobial, anti-leishmanial, phospholipid drug that was originally developed in the 1980s as an anti-cancer agent .
Wissenschaftliche Forschungsanwendungen
Phosphates in Drug Delivery Systems
Phosphates, phosphonates, and phosphinates are widely researched for their potential in drug delivery applications. Their chemical structures allow for the design of prodrugs, enhancing the bioavailability and targeting of therapeutic agents. Prodrugs of these compounds have shown promise in overcoming drug delivery barriers, with applications in antiviral, anticancer treatments, and beyond. The development of these prodrugs necessitates innovative research to fully realize their potential in medical applications (Krise & Stella, 1996).
Phosphate Solubilization for Agricultural Enhancement
The solubilization of phosphate rocks using microbial action represents a significant application in agriculture. Phosphate-solubilizing microorganisms, grown on agro-industrial wastes, showcase a multifunctional approach to enhancing plant growth, improving soil properties, and contributing to sustainable agricultural practices. This application underscores the importance of phosphates in environmental sustainability and agricultural productivity (Vassileva et al., 2010).
Phosphates in Biomedical Applications
Research into zirconium and titanium phosphates highlights the importance of phosphate compounds in the biomedical field, particularly for drug delivery systems. These materials exhibit outstanding physical and chemical properties, making them suitable for various medicinal applications, including bone regeneration and as carriers for targeted drug delivery (Amghouz et al., 2022).
Environmental and Toxicological Studies
Understanding the environmental and health impacts of phosphate compounds is crucial. Studies on organophosphorus flame retardants, for example, assess their neurotoxic, reproductive, and carcinogenic effects, providing vital information for safe use and regulatory purposes (Bruchajzer et al., 2015).
Eigenschaften
IUPAC Name |
11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSHNJWUJJAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)](/img/no-structure.png)
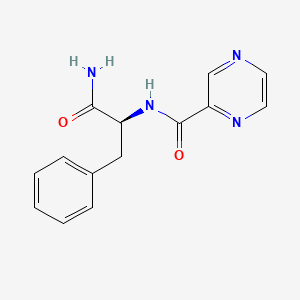
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)
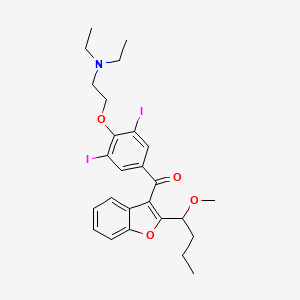
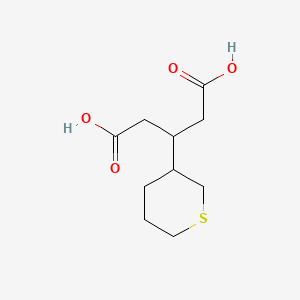
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
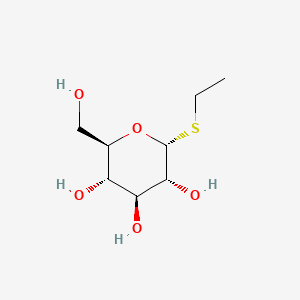
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
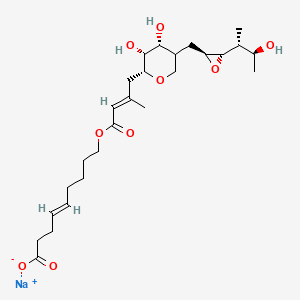
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
